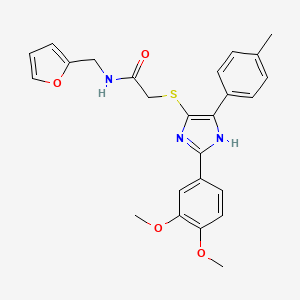

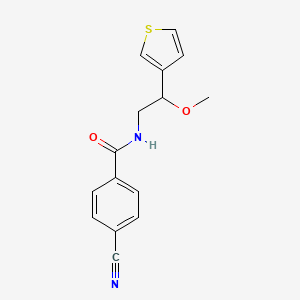

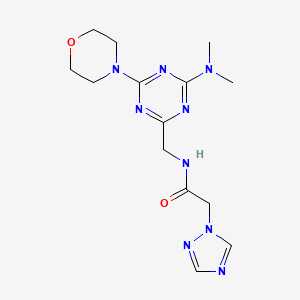

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine

カタログ番号 B2714290

CAS番号:

897624-47-4

分子量: 386.49

InChIキー: XITMALDTUPXJNW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a quinoline ring, a sulfonyl group attached to a dimethylphenyl group, and a diethylamine group. These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

Amines, like the diethylamine group in this compound, can undergo various reactions such as alkylation, acylation, and sulfonation . The sulfonyl group can also participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its acidity, and the diethylamine group could make it a base .科学的研究の応用

Synthesis and Chemical Reactions

- Diversity-Oriented Synthesis : A method was described for the efficient generation of 1,2-dihydroisoquinolin-3(4H)-imines through a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, yielding products in good to excellent yields under mild conditions (Chen et al., 2011).

- Three Derivatives of 4-Fluoro-5-Sulfonylisoquinoline : This study provided structural insights into derivatives of 4-fluoroisoquinoline-5-sulfonyl, demonstrating the influence of sulfonyl groups on the molecular conformation and highlighting the potential for creating targeted molecular structures (Ohba et al., 2012).

- Cascade Synthesis of 3-Arylsulfonylquinolines : A novel synthetic route for 3-arylsulfonylquinoline derivatives was developed, utilizing tert-butyl hydroperoxide for cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward approach to forming C-S bonds and quinoline rings in one step (Zhang et al., 2016).

Biological Applications and Materials Science

- Novel Organic Light-Emitting Device Applications : Investigation into red-emissive fluorophores based on 1,8-naphthalimide derivatives showcased their potential in organic light-emitting diodes (OLEDs), emphasizing the role of specific molecular structures in achieving desired photophysical characteristics (Luo et al., 2015).

- Binding and Inhibitory Potency : A study comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase revealed insights into the molecular interactions and potency variations between sulfones and their sulfonamide counterparts, providing a basis for further pharmacological exploration (Grunewald et al., 2006).

Advanced Materials

- Polymer Electrolytes for Fuel-Cell Applications : Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes highlighted the synthesis method and the resulting materials' promising properties for fuel-cell applications, underscoring the importance of molecular design in developing high-performance materials (Kim et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2S/c1-5-24(6-2)21-18-12-16(22)8-10-19(18)23-13-20(21)27(25,26)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITMALDTUPXJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate

1447605-99-3

2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide

432009-48-8

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)